N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-2-methylpropanamide
Description
This compound is a structurally complex sulfonamide derivative featuring a 6,7-dimethoxy-tetrahydroisoquinoline core linked via a sulfonylpropyl group to a 2-methylpropanamide moiety. The sulfonamide group is a common pharmacophore in enzyme inhibitors, and the tetrahydroisoquinoline scaffold is frequently associated with bioactivity in alkaloid-derived compounds.
Properties
IUPAC Name |
N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-13(2)18(21)19-7-5-9-26(22,23)20-8-6-14-10-16(24-3)17(25-4)11-15(14)12-20/h10-11,13H,5-9,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCDDWGVJODVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several propanamide derivatives with varying substituents and applications. Below is a comparative analysis of structural features and known uses:
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Differences: The target compound’s 6,7-dimethoxy-tetrahydroisoquinoline core distinguishes it from other propanamide derivatives, which predominantly feature aromatic (e.g., dichlorophenyl) or heterocyclic (e.g., pyrimidine, imidazolidine) backbones. In contrast, propanil and isoxaben rely on simpler phenyl or benzamide groups for herbicidal activity .
Functional Group Variations: The sulfonylpropyl linker in the target compound is absent in the listed analogs. This group could enhance solubility or influence pharmacokinetics compared to compounds like fenoxacrim, which uses a pyrimidinecarboxamide linkage . The 2-methylpropanamide terminus is structurally distinct from the trioxo or dimethoxybenzamide groups seen in fenoxacrim or isoxaben, respectively .
The absence of activity data for the target compound suggests it may be a novel candidate requiring further evaluation .
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